4-(Aminomethyl)-1-phenylpiperidin-4-ol
Description
Properties
IUPAC Name |
4-(aminomethyl)-1-phenylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-10-12(15)6-8-14(9-7-12)11-4-2-1-3-5-11/h1-5,15H,6-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOWGPJHELVNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of neurological disorders due to their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. Research indicates that analogues of this compound can enhance cognitive function by increasing acetylcholine levels in the brain .
Antimicrobial Activity
Studies have indicated that derivatives of 4-(Aminomethyl)-1-phenylpiperidin-4-ol exhibit significant antimicrobial properties. These compounds are being investigated for their efficacy against various pathogens, including bacteria and fungi, suggesting potential applications in developing new antibiotics .
Synthesis of Complex Molecules
This compound serves as an intermediate in synthesizing more complex organic molecules. For instance, it has been utilized in creating analogues of known drugs, thereby facilitating the development of new therapeutic agents with improved efficacy and reduced side effects .
Case Study 1: Acetylcholinesterase Inhibition
A study demonstrated that specific analogues of this compound were synthesized and tested for their ability to inhibit acetylcholinesterase. The results showed that these compounds had varying degrees of potency compared to donepezil, a well-known Alzheimer’s medication. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the piperidine ring significantly affected the inhibitory activity .
Case Study 2: Antimicrobial Efficacy
In another study, a series of derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications increased the compounds' effectiveness against these pathogens, suggesting that this class of compounds could lead to new antimicrobial agents .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Comparison of Piperidin-4-ol Derivatives
Key Observations:
- N-Substituent Bulkiness: Bulkier groups (e.g., 2-phenylethyl, benzyl) require tailored reaction conditions.
- Electron-Withdrawing Effects : Fluorine in 4-(4-fluorophenyl)-4-hydroxy piperidine enhances metabolic stability and binding affinity in drug candidates .
- Hydrogen Bonding : The hydroxyl group at the 4-position improves aqueous solubility, critical for bioavailability in pharmaceuticals.
Research Findings and Challenges
- Synthesis Optimization: Di-tertiary butyl dicarbonate is used to protect amine groups in 4-tertiary-butoxy aminomethyl derivatives, improving reaction selectivity . Impurities in spiro heterocycles bearing piperidine moieties (e.g., 4-(aminomethyl)-1-benzyl derivatives) are mitigated using piperidinium acetate-IL as a catalyst .
- Biological Activity :
- Pyrimidine-substituted piperidines (e.g., 1-(5-methylpyrimidin-2-yl)piperidin-4-ol) show promise in kinase inhibition due to aromatic stacking interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Aminomethyl)-1-phenylpiperidin-4-ol, and what factors influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of the piperidine scaffold. For example, starting from 4-hydroxy-1-phenylpiperidine, introducing the aminomethyl group via a Mannich reaction with formaldehyde and ammonia derivatives can yield the target compound. Key factors include temperature control (20–40°C), solvent polarity (e.g., ethanol or THF), and catalyst selection (e.g., acidic or basic conditions). Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural identity of this compound?
- Methodological Answer :
- 1H NMR : Look for characteristic peaks: (a) a singlet at δ 1.5–2.0 ppm (piperidine methylene protons), (b) a multiplet at δ 2.8–3.2 ppm (aminomethyl group), and (c) aromatic protons (δ 7.2–7.5 ppm).
- 13C NMR : Signals at 60–70 ppm (C-OH) and 45–50 ppm (C-NH2) confirm functional groups.
- Mass Spectrometry (MS) : A molecular ion peak at m/z 206 (calculated for C12H18N2O) and fragmentation patterns (e.g., loss of H2O or NH2CH2) validate the structure .
Q. What safety protocols are recommended when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizing agents. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Toxicity data (e.g., LD50) should be referenced from analogous piperidine derivatives due to limited direct studies .
Q. How can the compound’s solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect precipitation.
- Stability : Conduct HPLC analysis over 24–72 hours under physiological conditions (pH 7.4, 37°C). Monitor degradation products via UV-Vis or LC-MS .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electrophilic/nucleophilic sites. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict interactions with biological targets or metal catalysts. Molecular docking studies (AutoDock Vina) assess binding affinities to enzymes like cytochrome P450 .
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : A 2^k factorial design evaluates variables (temperature, catalyst concentration, solvent ratio). For example, a 2^3 design (8 experiments) identifies interactions between variables. Response Surface Methodology (RSM) refines optimal conditions. Statistical tools (Minitab, JMP) analyze significance (p < 0.05) and generate contour plots .
Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Source Analysis : Compare assay conditions (cell lines, incubation time, controls). For example, discrepancies in IC50 may arise from using HEK293 vs. HeLa cells.
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models. Adjust for batch effects (e.g., compound purity) via regression analysis .
Q. What advanced analytical methods validate the compound’s role as a chiral auxiliary or catalyst?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to separate enantiomers.
- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing CD spectra with racemic mixtures.
- Kinetic Studies : Monitor reaction rates (e.g., asymmetric hydrogenation) via GC-MS or NMR to evaluate catalytic efficiency .
Q. How can AI models enhance the design of this compound derivatives with improved bioactivity?
- Methodological Answer : Train deep learning models (e.g., Graph Neural Networks) on databases like ChEMBL to predict ADMET properties. Use generative adversarial networks (GANs) to propose novel derivatives. Validate predictions via molecular dynamics simulations (NAMD/GROMACS) to assess target binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
